molecular formula C30H37N3O B12432336 (1S,2S)-2-Pcca

(1S,2S)-2-Pcca

Cat. No.: B12432336
M. Wt: 455.6 g/mol
InChI Key: OBGKRTYDTRUMGO-WNQFUHBBSA-N
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Description

(1S,2S)-2-Pcca, also known as (1S,2S)-2-phenylcyclohexanecarboxylic acid, is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-phenylcyclohexanecarboxylic acid typically involves the use of chiral catalysts or starting materials to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of prochiral substrates using chiral rhodium or ruthenium catalysts. Another approach involves the use of chiral auxiliaries in the Diels-Alder reaction, followed by hydrolysis and purification steps .

Industrial Production Methods

On an industrial scale, the production of (1S,2S)-2-phenylcyclohexanecarboxylic acid often employs continuous flow reactors to enhance efficiency and yield. The use of immobilized enzymes for enantioselective synthesis is also gaining popularity due to its environmental benefits and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-phenylcyclohexanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Esters or amides.

Scientific Research Applications

Chemistry

In chemistry, (1S,2S)-2-phenylcyclohexanecarboxylic acid is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis .

Biology

In biological research, this compound is studied for its potential as a ligand in enzyme-substrate interactions. Its chiral nature allows for specific binding to certain enzymes, making it useful in studying enzyme mechanisms .

Medicine

In medicine, (1S,2S)-2-phenylcyclohexanecarboxylic acid derivatives are explored for their potential therapeutic properties. They are investigated as potential drugs for treating various conditions, including inflammation and bacterial infections .

Industry

Industrially, this compound is used in the production of chiral intermediates for pharmaceuticals and agrochemicals. Its role in the synthesis of enantiomerically pure compounds is crucial for the development of effective and safe products .

Mechanism of Action

The mechanism of action of (1S,2S)-2-phenylcyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, influencing their activity. This interaction can lead to the inhibition or activation of enzymatic pathways, affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2S)-2-phenylcyclohexanecarboxylic acid stands out due to its specific stereochemistry, which imparts unique reactivity and binding properties. Compared to its analogs, this compound exhibits distinct behavior in asymmetric synthesis and enzyme interactions, making it a valuable tool in both research and industrial applications .

Properties

Molecular Formula

C30H37N3O

Molecular Weight

455.6 g/mol

IUPAC Name

(1S,2S)-N-[(2S,3S)-2-amino-3-methylpentyl]-N-[4-(4-propylphenyl)phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide

InChI

InChI=1S/C30H37N3O/c1-4-8-22-10-12-23(13-11-22)24-14-16-25(17-15-24)33(20-28(31)21(3)5-2)30(34)27-19-26(27)29-9-6-7-18-32-29/h6-7,9-18,21,26-28H,4-5,8,19-20,31H2,1-3H3/t21-,26-,27-,28+/m0/s1

InChI Key

OBGKRTYDTRUMGO-WNQFUHBBSA-N

Isomeric SMILES

CCCC1=CC=C(C=C1)C2=CC=C(C=C2)N(C[C@H]([C@@H](C)CC)N)C(=O)[C@H]3C[C@@H]3C4=CC=CC=N4

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC=C(C=C2)N(CC(C(C)CC)N)C(=O)C3CC3C4=CC=CC=N4

Origin of Product

United States

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